Cas no 883898-98-4 (2-Cyano-4-trifluoromethylphenylboronic acid neopentyl glycol ester)

2-Cyano-4-trifluoromethylphenylboronic acid neopentyl glycol ester 化学的及び物理的性質
名前と識別子
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- 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-5-(trifluoromethyl)benzonitrile
- Benzonitrile, 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-5-(trifluoromethyl)-
- 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-5-trifluoromethylbenzonitrile
- 2-Cyano-4-trifluoromethylphenylboronic acid neopentyl glycol ester
-
- MDL: MFCD08689554
- インチ: InChI=1S/C13H13BF3NO2/c1-12(2)7-19-14(20-8-12)11-4-3-10(13(15,16)17)5-9(11)6-18/h3-5H,7-8H2,1-2H3
- InChIKey: VJLXENOHERNTEB-UHFFFAOYSA-N
- ほほえんだ: CC1(C)COB(C2=CC=C(C=C2C#N)C(F)(F)F)OC1
計算された属性
- せいみつぶんしりょう: 283.09900
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 2
じっけんとくせい
- PSA: 42.25000
- LogP: 2.34528
2-Cyano-4-trifluoromethylphenylboronic acid neopentyl glycol ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB232066-1 g |
2-Cyano-4-(trifluoromethyl)benzeneboronic acid neopentyl glycol ester; . |
883898-98-4 | 1g |
€351.60 | 2023-04-27 | ||
Apollo Scientific | PC7062-250mg |
2-Cyano-4-(trifluoromethyl)benzeneboronic acid neopentyl glycol ester |
883898-98-4 | 250mg |
£118.00 | 2025-02-21 | ||
Chemenu | CM153956-250mg |
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-5-(trifluoromethyl)benzonitrile |
883898-98-4 | 95% | 250mg |
$227 | 2023-02-01 | |
TRC | C987833-10mg |
2-Cyano-4-trifluoromethylphenylboronic acid neopentyl glycol ester |
883898-98-4 | 10mg |
$64.00 | 2023-05-18 | ||
abcr | AB232066-100 mg |
2-Cyano-4-(trifluoromethyl)benzeneboronic acid neopentyl glycol ester; . |
883898-98-4 | 100MG |
€212.00 | 2023-01-26 | ||
abcr | AB232066-1g |
2-Cyano-4-(trifluoromethyl)benzeneboronic acid neopentyl glycol ester; . |
883898-98-4 | 1g |
€372.50 | 2025-03-19 | ||
Ambeed | A653475-250mg |
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-5-(trifluoromethyl)benzonitrile |
883898-98-4 | 95% | 250mg |
$57.0 | 2025-03-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1244745-1g |
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-5-(trifluoromethyl)benzonitrile |
883898-98-4 | 95% | 1g |
¥1407.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1244745-5g |
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-5-(trifluoromethyl)benzonitrile |
883898-98-4 | 95% | 5g |
¥5632.00 | 2024-04-27 | |
Chemenu | CM153956-1g |
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-5-(trifluoromethyl)benzonitrile |
883898-98-4 | 95% | 1g |
$610 | 2023-02-01 |
2-Cyano-4-trifluoromethylphenylboronic acid neopentyl glycol ester 関連文献
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
2-Cyano-4-trifluoromethylphenylboronic acid neopentyl glycol esterに関する追加情報
Introduction to 2-Cyano-4-trifluoromethylphenylboronic acid neopentyl glycol ester (CAS No. 883898-98-4) and Its Applications in Modern Chemical Biology
The compound 2-Cyano-4-trifluoromethylphenylboronic acid neopentyl glycol ester (CAS No. 883898-98-4) represents a sophisticated derivative with significant potential in the field of chemical biology and pharmaceutical research. Boronic acid esters, particularly those featuring halogenated aromatic rings, have garnered considerable attention due to their utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. The presence of both a cyano group and a trifluoromethyl substituent in the phenyl ring imparts unique electronic and steric properties, making this compound a versatile building block for the development of novel bioactive molecules.
In recent years, the pharmaceutical industry has witnessed an exponential growth in the use of boronic acid derivatives for drug discovery and development. These compounds are particularly valued for their ability to participate in palladium-catalyzed cross-coupling reactions, which are pivotal in constructing complex molecular architectures. The neopentyl glycol ester functionality not only enhances solubility and stability but also provides a handle for further chemical manipulation, enabling the synthesis of increasingly intricate scaffolds.
One of the most compelling applications of this compound lies in its role as an intermediate in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, researchers have leveraged derivatives of 2-Cyano-4-trifluoromethylphenylboronic acid neopentyl glycol ester to develop inhibitors of kinases and other enzymes implicated in cancer and inflammatory diseases. The trifluoromethyl group, known for its ability to modulate metabolic stability and binding affinity, has been particularly instrumental in optimizing drug-like properties.
Recent studies have highlighted the utility of this compound in fragment-based drug design (FBDD), where small molecular fragments are screened for initial binding interactions with target proteins. The boronic acid moiety allows for facile coupling with heterocyclic cores or other aryl groups via cross-coupling reactions, facilitating the rapid assembly of lead compounds. Furthermore, the cyano group can serve as a point of diversification, enabling further functionalization through nucleophilic addition or metal-catalyzed transformations.
The neopentyl glycol ester portion of the molecule contributes to its overall chemical tractability by providing a flexible linker that can accommodate various synthetic strategies. This feature has been exploited in the development of libraries for high-throughput screening (HTS), where diversity-oriented synthesis is employed to generate structurally diverse compounds with enhanced biological activity. Such libraries have proven successful in identifying novel therapeutic agents with improved efficacy and reduced toxicity.
In addition to its applications in medicinal chemistry, 2-Cyano-4-trifluoromethylphenylboronic acid neopentyl glycol ester has found utility in materials science, particularly in the synthesis of organic electronic materials such as OLEDs (organic light-emitting diodes) and photovoltaic cells. The electron-withdrawing nature of both the cyano and trifluoromethyl groups makes this compound an attractive candidate for tuning electronic properties in conjugated polymers and small molecules.
The growing interest in fluorinated aromatic compounds stems from their ability to modulate pharmacokinetic profiles through effects on lipophilicity, metabolic stability, and binding affinity. The incorporation of fluorine atoms into drug candidates has been shown to enhance their bioavailability and resistance to enzymatic degradation. In this context, 2-Cyano-4-trifluoromethylphenylboronic acid neopentyl glycol ester serves as a valuable precursor for synthesizing fluorinated derivatives with tailored biological activities.
Advances in synthetic methodologies have further expanded the scope of applications for this compound. Transition-metal-catalyzed reactions, such as Buchwald-Hartwig amination and Heck coupling, have enabled the introduction of nitrogen- and sulfur-containing heterocycles at predefined positions within the molecule. These transformations have been instrumental in generating complex pharmacophores that exhibit potent interactions with biological targets.
The integration of computational chemistry into drug discovery has also played a pivotal role in optimizing derivatives of 2-Cyano-4-trifluoromethylphenylboronic acid neopentyl glycol ester. Molecular modeling techniques allow researchers to predict binding modes and optimize interactions between the compound and its target proteins or enzymes. This approach has accelerated the design process by identifying promising candidates early in the discovery pipeline.
In conclusion, 2-Cyano-4-trifluoromethylphenylboronic acid neopentyl glycol ester (CAS No. 883898-98-4) represents a multifaceted compound with broad applications across chemical biology and pharmaceutical research. Its unique structural features make it an invaluable tool for constructing novel bioactive molecules, while its compatibility with diverse synthetic strategies ensures its continued relevance in drug discovery efforts worldwide.
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